molecular formula C7H6BrF2N B2777040 2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetonitrile CAS No. 2460750-39-2

2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetonitrile

Cat. No.: B2777040
CAS No.: 2460750-39-2
M. Wt: 222.033
InChI Key: SIHVAXVZGJWZIU-UHFFFAOYSA-N
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Description

2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetonitrile is a chemical compound characterized by its unique bicyclo[1.1.1]pentane structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of bromine and fluorine atoms in its structure adds to its reactivity and potential utility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetonitrile typically involves the functionalization of bicyclo[1.1.1]pentane derivatives. One common method includes the use of nickel/photoredox-catalyzed multicomponent dicarbofunctionalization of [1.1.1]propellane

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as carbene insertion into bicyclo[1.1.0]butanes or nucleophilic/radical addition across [1.1.1]propellanes . These methods are advantageous due to their efficiency and ability to produce large quantities of the desired compound.

Chemical Reactions Analysis

Types of Reactions

2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of new functional groups on the bicyclo[1.1.1]pentane core.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetonitrile involves its interaction with molecular targets through its reactive bromine and fluorine atoms. These interactions can lead to the formation of covalent bonds with target molecules, altering their function and activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-bromobicyclo[111]pentan-1-yl}-2,2-difluoroacetonitrile is unique due to the presence of both bromine and difluoroacetonitrile groups on the bicyclo[111]pentane core

Properties

IUPAC Name

2-(3-bromo-1-bicyclo[1.1.1]pentanyl)-2,2-difluoroacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF2N/c8-6-1-5(2-6,3-6)7(9,10)4-11/h1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIHVAXVZGJWZIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)Br)C(C#N)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF2N
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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